molecular formula C14H13F5O2 B2579370 4,4,5,5,5-pentafluoropentyl (2E)-3-phenylprop-2-enoate CAS No. 1620886-45-4

4,4,5,5,5-pentafluoropentyl (2E)-3-phenylprop-2-enoate

Cat. No.: B2579370
CAS No.: 1620886-45-4
M. Wt: 308.248
InChI Key: XPNJMRVGBZLDDA-BQYQJAHWSA-N
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Description

4,4,5,5,5-Pentafluoropentyl (2E)-3-phenylprop-2-enoate is an organic compound characterized by the presence of a pentafluoropentyl group and a phenylprop-2-enoate moiety

Preparation Methods

The synthesis of 4,4,5,5,5-pentafluoropentyl (2E)-3-phenylprop-2-enoate typically involves the esterification of 4,4,5,5,5-pentafluoropentanol with (2E)-3-phenylprop-2-enoic acid. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

4,4,5,5,5-Pentafluoropentyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluoropentyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4,5,5,5-Pentafluoropentyl (2E)-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical resistance and durability.

Mechanism of Action

The mechanism of action of 4,4,5,5,5-pentafluoropentyl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The pentafluoropentyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

4,4,5,5,5-Pentafluoropentyl (2E)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:

    4,4,5,5,5-Pentafluoropentyl methanesulfonate: This compound also contains a pentafluoropentyl group but differs in its functional group, which is a methanesulfonate ester.

    4,4,5,5,5-Pentafluoropentyl methyl ether: This compound features a pentafluoropentyl group attached to a methyl ether moiety.

The uniqueness of this compound lies in its combination of a pentafluoropentyl group with a phenylprop-2-enoate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F5O2/c15-13(16,14(17,18)19)9-4-10-21-12(20)8-7-11-5-2-1-3-6-11/h1-3,5-8H,4,9-10H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNJMRVGBZLDDA-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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